3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-14-11-9-13(10-12-14)21(27)26-19-15-5-1-4-8-18(15)29-20(19)22(28)25-17-7-3-2-6-16(17)24/h1-12H,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXWFQYZOOYXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized via a multi-step process, involving key reactions like amide bond formation and halogenation. One common route starts with the preparation of 2-fluorophenylamine, which then undergoes a coupling reaction with benzofuran-2-carboxylic acid. The intermediate is further reacted with 4-chlorobenzoyl chloride under specific conditions, typically involving the use of a base like triethylamine, in a suitable solvent such as dichloromethane, to form the desired compound.
Industrial Production Methods
Industrial production of 3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide involves scale-up of the laboratory synthesis methods with optimization for large-scale operations. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions typically at the benzylic positions or the aromatic rings.
Reduction: : Reduction reactions might target the amide or chlorobenzene moieties, though specific conditions are required to achieve selective reduction.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction Reagents: : Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)
Substitution Reagents: : Halogenation agents like N-Bromosuccinimide (NBS), and conditions often involve solvents like acetonitrile or DMF.
Major Products Formed
Depending on the reaction conditions and the reagents used, the major products formed from these reactions include various substituted derivatives of the original compound, which can have distinct physical and chemical properties.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, aiding in the development of more complex molecules with potential utility in various applications.
Biology
In biological research, 3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is explored for its potential as a biochemical probe, due to its unique structure allowing interactions with specific biological targets.
Medicine
The compound is studied for potential therapeutic applications, including as an anti-inflammatory agent or in the design of new pharmaceuticals targeting specific pathways in disease.
Industry
Industrially, it finds use as an intermediate in the synthesis of specialty chemicals and materials, leveraging its stability and reactivity.
Mechanism of Action
The Mechanism by which the Compound Exerts its Effects
The mechanism of action of 3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide often involves interaction with biological macromolecules such as proteins or nucleic acids, which can lead to modulation of biochemical pathways.
Molecular Targets and Pathways Involved
This compound may target enzymes, receptors, or other proteins involved in key cellular processes, affecting pathways related to inflammation, signal transduction, or metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogs
The compound’s structural analogs differ in substituent patterns, aromatic systems, and electronic properties. Below is a comparative analysis with selected derivatives:
Functional Differences
In contrast, the 3-amino group in ’s analog increases polarity, favoring solubility but reducing membrane permeability. The 2-fluorophenyl substituent in the target compound creates steric hindrance compared to the 4-fluorophenyl group in ’s analog, which may alter binding orientation in target proteins.
Synthetic Accessibility :
- Suzuki-Miyaura cross-coupling () is a viable route for synthesizing aryl-substituted benzofurans, though the 2-fluorophenyl group in the target compound may require optimized coupling conditions to avoid dehalogenation.
Biological Implications: The benzofuran core in the target compound and its analogs is associated with kinase inhibition and antimicrobial activity. The chlorine and fluorine atoms in the target compound may enhance metabolic stability compared to non-halogenated analogs like ’s derivative.
Research Findings and Limitations
Crystallographic Insights
While direct crystallographic data for the target compound are unavailable, software like SHELXL () and ORTEP-3 () has been critical in analyzing structurally related benzofuran carboxamides. For example, derivatives with para-substituted phenyl groups (e.g., ) show planar benzofuran cores, suggesting similar rigidity in the target compound.
Gaps in Current Knowledge
- No direct pharmacological or toxicity data exist for the target compound. Predictions are based on analogs like ’s derivative, which shares a 4-fluorophenyl group but lacks the 2-fluorophenyl steric effect.
- Computational modeling (e.g., docking studies) is recommended to evaluate binding modes compared to known bioactive benzofurans.
Biological Activity
3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H15ClFNO2
- Molecular Weight : 335.77 g/mol
This structure features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. The compound's mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival.
- Case Study : In vitro studies demonstrated that the compound effectively inhibited the growth of breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values indicating potent cytotoxicity. The presence of the chloro and fluoro substituents enhances its interaction with target proteins involved in cancer cell signaling.
The biological activity of this compound can be attributed to its ability to modulate various cellular pathways:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that play crucial roles in tumor growth. For instance, it demonstrates a strong inhibitory effect on ALK (anaplastic lymphoma kinase), which is often mutated in cancers.
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Bioavailability : Preliminary studies suggest moderate oral bioavailability, which is critical for its application in clinical settings.
- Metabolism : The compound undergoes hepatic metabolism, with various metabolites exhibiting differing levels of biological activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the benzofuran core and substituents significantly impact biological activity:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Enhances binding affinity to target proteins |
| Fluoro Group | Improves solubility and bioavailability |
| Benzamide Linkage | Critical for maintaining anticancer activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step processes:
Benzofuran-2-carboxylic acid preparation : Start with cyclization of substituted phenols using Vilsmeier-Haack conditions or Pd-catalyzed C–H arylation for ring formation .
Amide coupling : React benzofuran-2-carboxylic acid with 4-chlorobenzoyl chloride using carbodiimide coupling agents (e.g., EDC/HOBt) to form the 4-chlorobenzamido intermediate.
N-arylation : Introduce the 2-fluorophenyl group via Buchwald-Hartwig amination or Ullmann coupling under Pd catalysis .
- Characterization : Validate intermediates using -/-NMR, HRMS, and IR spectroscopy. Confirm regioselectivity via NOESY or X-ray crystallography (e.g., SHELX for refinement) .
Q. How is the crystal structure of this compound determined, and what challenges arise in refinement?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (e.g., Stoe IPDS-II diffractometer) with Mo-Kα radiation. Resolve absorption effects via multi-scan corrections .
- Refinement : Employ SHELXL for structure solution. Challenges include disordered solvent molecules or flexible substituents (e.g., fluorophenyl groups). Address these using restraints (e.g., SIMU/DELU commands in SHELX) and validate with R-factor convergence (<5%) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against target enzymes (e.g., bacterial PPTases) via fluorescence polarization or SPR to assess binding affinity .
- Cellular Assays : Test cytotoxicity in mammalian cell lines (e.g., HEK293) and antimicrobial activity in bacterial cultures (MIC determination) .
- Data Validation : Use positive controls (e.g., known inhibitors) and triplicate measurements to minimize variability.
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side-product formation?
- Methodological Answer :
- Reaction Engineering : Employ flow chemistry for Pd-catalyzed steps to enhance heat/mass transfer and reduce catalyst loading .
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., dehalogenated products). Optimize purification via preparative HPLC with C18 columns .
- DoE Approach : Apply Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst ratios. Monitor via in-situ FTIR .
Q. How to resolve contradictions in biochemical activity data across different assay platforms?
- Methodological Answer :
- Assay Comparison : Replicate results in orthogonal assays (e.g., ITC vs. SPR for binding kinetics). For example, discrepancies in IC values may arise from assay buffer conditions (e.g., Mg concentration in kinase assays) .
- Structural Insights : Perform molecular docking (e.g., AutoDock Vina) to identify binding poses conflicting with activity data. Validate via mutagenesis (e.g., Ala-scanning of target residues) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved potency?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituent variations (e.g., replacing 4-chlorobenzamido with 3-nitro groups) to assess electronic effects .
- Bioisosteric Replacement : Substitute the benzofuran ring with indole or thiophene to evaluate ring rigidity impacts on target engagement .
- In Silico Guidance : Use QSPR models (e.g., CC-DPS) to predict logP, polar surface area, and solubility, prioritizing analogs with balanced ADME profiles .
Q. How to address discrepancies between computational predictions and experimental solubility data?
- Methodological Answer :
- Solubility Measurement : Use shake-flask method with HPLC quantification. Compare with predicted values from QSPR tools (e.g., CC-DPS) .
- Cosolvent Screening : Test co-solvents (e.g., DMSO/PEG400) to improve solubility without altering conformation. Validate via -NMR in DO .
- Crystal Engineering : Modify crystal packing via salt formation (e.g., HCl salt) or co-crystallization with cyclodextrins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
